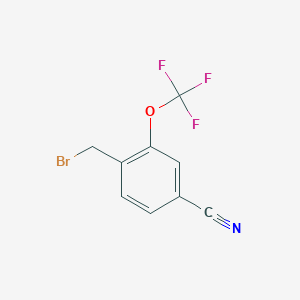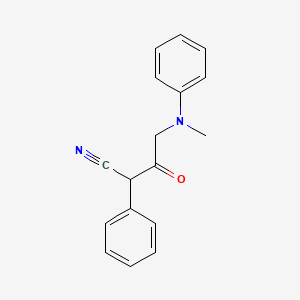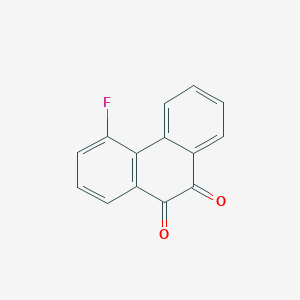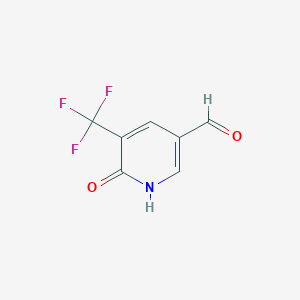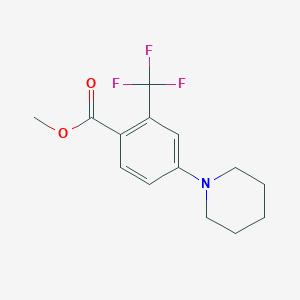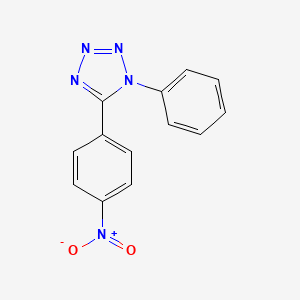
5-(4-Nitrophenyl)-1-phenyl-1h-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Nitrophenyl)-1-phenyl-1H-tetrazole: is a heterocyclic compound that features both a tetrazole ring and nitrophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the nitrophenyl group imparts unique electronic properties to the molecule, making it a valuable intermediate in the synthesis of more complex organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-1-phenyl-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an azide with a nitrile. For instance, phenyl azide can react with benzonitrile under acidic conditions to form 1-phenyl-1H-tetrazole.
Nitration: The phenyl group on the tetrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The key considerations for industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the processes used.
化学反応の分析
Types of Reactions
5-(4-Nitrophenyl)-1-phenyl-1H-tetrazole: can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cycloaddition: Various dienophiles or dipolarophiles under thermal or photochemical conditions.
Major Products
Reduction: 5-(4-Aminophenyl)-1-phenyl-1H-tetrazole.
Substitution: Products depend on the nucleophile used, such as 5-(4-aminophenyl)-1-phenyl-1H-tetrazole if an amine is used.
Cycloaddition: Complex heterocyclic compounds.
科学的研究の応用
5-(4-Nitrophenyl)-1-phenyl-1H-tetrazole: has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials, such as organic semiconductors or light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 5-(4-nitrophenyl)-1-phenyl-1H-tetrazole depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects through interactions with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the tetrazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
類似化合物との比較
5-(4-Nitrophenyl)-1-phenyl-1H-tetrazole: can be compared with other similar compounds, such as:
5-Phenyl-1H-tetrazole: Lacks the nitro group, resulting in different electronic properties and reactivity.
4-Nitrophenyl-1H-tetrazole: The nitro group is directly attached to the tetrazole ring, which may affect its reactivity and applications.
5-(4-Aminophenyl)-1-phenyl-1H-tetrazole:
The uniqueness of This compound lies in the combination of the nitrophenyl group and the tetrazole ring, which imparts distinct electronic and chemical properties, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
14213-27-5 |
|---|---|
分子式 |
C13H9N5O2 |
分子量 |
267.24 g/mol |
IUPAC名 |
5-(4-nitrophenyl)-1-phenyltetrazole |
InChI |
InChI=1S/C13H9N5O2/c19-18(20)12-8-6-10(7-9-12)13-14-15-16-17(13)11-4-2-1-3-5-11/h1-9H |
InChIキー |
IOLDWWUVEIYATK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


